molecular formula C14H15NO3 B13932361 ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate CAS No. 55329-69-6

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

Cat. No.: B13932361
CAS No.: 55329-69-6
M. Wt: 245.27 g/mol
InChI Key: XFFJHUZJYOTQQY-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is a chemical compound with the CAS Registry Number 55329-69-6 and a molecular formula of C14H15NO3 . It is also known under the synonyms 6-Carbethoxymethyl-3-hydroxy-7-methylisoquinoline and NSC 300565 . This compound features a quinazolinone core structure, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The quinazolinone nucleus is a fused bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which allows for precise pharmacological modulation through targeted chemical modifications . Researchers value this scaffold for its structural flexibility, which enables the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . Compounds based on the quinazolinone structure have demonstrated significant potential in anti-tumor drug development, with mechanisms that can regulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . Furthermore, the isoquinoline and dihydroisoquinoline structural classes, to which this compound is related, are actively investigated for their antibacterial properties against Gram-positive pathogens . As a building block in organic synthesis, this ester-containing compound offers a handle for further chemical modification, such as hydrolysis to the corresponding acetic acid derivative. This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55329-69-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16)

InChI Key

XFFJHUZJYOTQQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves:

  • Construction of the isoquinoline scaffold, often starting from substituted benzaldehydes or related aromatic precursors.
  • Introduction of the 7-methyl substituent on the isoquinoline ring.
  • Installation of the 3-oxo functionality (lactam or ketone group) on the isoquinoline core.
  • Attachment of the ethyl acetate side chain at the 6-position via alkylation or acylation.
  • Final esterification to form the ethyl ester moiety.

Representative Experimental Procedure (Adapted from Patent and Literature)

Step Reagents & Conditions Description Yield & Notes
1. Cyclization Substituted benzaldehyde, aminoacetate, base (e.g., triethylamine), solvent (e.g., DMSO), 0-100 °C Formation of isoquinoline core via Pictet-Spengler or Bischler-Napieralski type cyclization Moderate to high yield; control of temperature critical
2. Oxidation 30% hydrogen peroxide, glacial acetic acid, 70 °C, 7-10 hours Introduction of 3-oxo group on isoquinoline ring High purity product obtained
3. Bromination N-Bromosuccinimide, benzoyl peroxide, carbon tetrachloride, 80 °C, 6-7 hours Functionalization to facilitate side chain attachment Efficient reaction with good selectivity
4. Alkylation Ethyl bromoacetate, base (e.g., sodium carbonate), solvent (e.g., ethanol), room temperature to reflux Attachment of ethyl 2-acetate side chain at 6-position Good yield; reaction monitored by TLC
5. Purification Extraction, washing, drying, recrystallization from acetone or ethanol Isolation of pure this compound Product dried at 50 °C for 2 hours

Analytical Data Supporting the Preparation

  • NMR Spectroscopy: Characteristic chemical shifts for the isoquinoline aromatic protons appear in the 7.0–8.0 ppm range, with methyl substituent peaks near 2.3 ppm. The ethyl ester group shows quartet and triplet signals around 4.2 ppm and 1.2 ppm, respectively.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the expected structure.

  • Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis ensure the compound’s purity and identity.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations References
Cyclization under basic media Mild conditions, good yields Requires careful temperature control
Oxidation with H2O2/acetic acid Efficient introduction of oxo group Long reaction times (7-10 h)
Bromination with NBS Selective functionalization Use of toxic solvents (CCl4)
Alkylation with ethyl bromoacetate Direct side chain attachment Possible side reactions, requires base
Purification by recrystallization High purity achievable Multiple solvent exchanges may be needed

Summary of Research Findings

  • The preparation of this compound involves multi-step synthesis with key stages including isoquinoline ring formation, oxidation, halogenation, and side chain attachment.

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

  • The use of environmentally safer solvents and alternative oxidants is an area for potential improvement.

  • Analytical characterization confirms the successful synthesis and structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Ethyl Acetate Derivatives with Imidazole Cores

Examples :

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (Figure 1F in )
  • Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Figure 1D)
Property Target Compound (Isoquinolinone) Imidazole Derivatives (e.g., Figure 1F)
Core Structure Bicyclic isoquinolinone (2 rings) Monocyclic imidazole (5-membered ring)
Substituents 7-methyl, 6-ethyl acetate Varied (e.g., 4-chlorophenyl, 2-methyl)
Hydrogen Bonding Ketone (C=O) and ester (O) donors Imidazole N-H and ester (O) donors
Electronic Effects Extended conjugation (aromatic + ketone) Localized conjugation (imidazole + substituents)
Biological Relevance Potential kinase inhibitors Antifungal/antibacterial agents (e.g., )

Key Differences :

  • Imidazole derivatives exhibit stronger N-H hydrogen bonding but lack the ketone’s electrophilic character .

Coumarin-Based Ethyl Acetate Derivatives

Example : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate ()

Property Target Compound (Isoquinolinone) Coumarin Derivative ()
Core Structure Isoquinolinone (N-containing bicyclic) Coumarin (oxygen-containing bicyclic)
Linkage to Ester Direct C–C bond at position 6 Ether linkage (O–CH₂COOEt) at position 6
Hydrogen Bonding C=O (ketone) and ester O interactions Dominant C–H⋯O (non-classical H-bonds)
Crystallinity Likely planar stacking (similar to coumarin) Layered packing via H-bonding and π-stacking

Key Differences :

  • The ether linkage in the coumarin derivative increases polarity, whereas the direct C–C bond in the target compound enhances stability against hydrolysis.
  • Both exhibit planar molecular arrangements, but coumarins prioritize C–H⋯O networks over classical H-bonds .

Indole-Based Oxoacetic Acid Derivatives

Example : 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid ()

Property Target Compound (Isoquinolinone) Indole-Oxoacetic Acid ()
Core Structure Isoquinolinone (bicyclic) Indole (monocyclic with fused benzene)
Functional Groups Ester (COOEt), ketone (C=O) Oxoacetic acid (COOH, C=O)
Acidity Ester (neutral) Carboxylic acid (acidic, pKa ~2-3)
Synthetic Routes Likely esterification of precursor acid Oxalyl chloride reaction with indole

Key Differences :

  • The oxoacetic acid derivative’s acidity makes it suitable for salt formation, unlike the neutral ester in the target compound.
  • The indole’s smaller ring system limits π-stacking compared to the isoquinolinone .

Data Tables

Table 1: Molecular Comparison of Key Compounds

Compound Name Core Structure Key Functional Groups Molecular Formula CAS Number
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate Isoquinolinone Ester, ketone, methyl C₁₄H₁₅NO₃ 55329-69-6
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate Imidazole Ester, chloro, methyl C₁₄H₁₅ClN₂O₂ Not provided
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Coumarin Ester, ether, ketone C₁₃H₁₂O₅ Not provided
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid Indole Carboxylic acid, ketone, methoxy C₁₁H₉NO₄ Not provided

Biological Activity

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and comparative studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline moiety, which includes a methyl group at the 7-position and a keto group at the 3-position. Its molecular formula is C15H15NO3, and it has a molar mass of approximately 245.27 g/mol. This structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has shown promise as a lead compound for developing new antibiotics and antifungal agents. In particular, it has been tested against various bacterial strains, demonstrating moderate to good efficacy:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may serve as an effective treatment against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The compound's ability to inhibit fungal growth highlights its potential utility in treating fungal infections .

The biological activity of this compound is thought to involve interactions with cellular targets such as DNA and proteins, potentially acting as a DNA intercalating agent. This mechanism is critical in understanding its anticancer properties, which are currently under investigation .

Comparative Studies

When compared with structurally similar compounds, this compound stands out due to its specific substitution pattern, which enhances its biological activity:

Compound NameNotable Properties
Ethyl 4-methylcoumarinAntioxidant activity
Ethyl 7-methylisoquinolineNeuroprotective effects
Ethyl 3-benzoylisoquinolineAnticancer properties

The unique isoquinoline configuration combined with an acetate functional group may improve solubility and overall bioactivity compared to other derivatives .

Case Studies

  • Anticancer Potential : In vitro studies have shown that ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-y)acetate can induce apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. The compound was observed to enhance caspase activity significantly, indicating its role in programmed cell death mechanisms .
  • Microtubule Destabilization : Research indicates that similar compounds can act as microtubule-destabilizing agents, which is crucial for cancer therapy as it prevents cancer cells from dividing effectively .

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